2-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95%
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Overview
Description
2-Hydroxy-4-(naphthalen-1-yl)benzoic acid, commonly referred to as 2H4NB, is an organic compound belonging to the class of aromatic acids. It is an important intermediate in the synthesis of various pharmaceuticals, dyes, and fragrances. This compound has been extensively studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.
Scientific Research Applications
2H4NB has been used in a variety of scientific research applications, including the synthesis of other organic compounds, the development of new drugs, and the study of biochemical and physiological processes. In particular, 2H4NB has been used as a starting material in the synthesis of other aromatic compounds, such as naphthol and naphthoquinone. Additionally, 2H4NB has been used in the development of new drugs, such as anti-inflammatory agents and antifungal agents. Furthermore, 2H4NB has been used in the study of biochemical and physiological processes, such as the regulation of metabolic processes, the regulation of cell signaling pathways, and the regulation of gene expression.
Mechanism of Action
2H4NB acts as an inhibitor of enzymes involved in the regulation of metabolic processes, cell signaling pathways, and gene expression. Specifically, 2H4NB inhibits the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation and pain, and the inhibition of COX-2 by 2H4NB can reduce inflammation and pain. Additionally, 2H4NB can inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase by 2H4NB can result in an increase in acetylcholine levels, which can have a variety of effects on the body, including increased alertness, improved memory, and increased muscle strength.
Biochemical and Physiological Effects
2H4NB has a variety of biochemical and physiological effects on the body. As mentioned above, 2H4NB can inhibit the enzyme COX-2, which can reduce inflammation and pain. Additionally, 2H4NB can inhibit the enzyme acetylcholinesterase, which can result in an increase in acetylcholine levels, leading to increased alertness, improved memory, and increased muscle strength. Furthermore, 2H4NB has been shown to have antioxidant and anti-cancer properties, as well as to possess anti-inflammatory and antifungal activities.
Advantages and Limitations for Lab Experiments
2H4NB has several advantages for use in laboratory experiments. First, 2H4NB is relatively inexpensive and readily available. Second, 2H4NB can be synthesized through a variety of methods, making it easy to obtain in large quantities. Finally, 2H4NB has a variety of biochemical and physiological effects, making it useful for a variety of research applications. However, there are some limitations to the use of 2H4NB in laboratory experiments. For example, 2H4NB is an inhibitor of enzymes involved in the regulation of metabolic processes, cell signaling pathways, and gene expression, and thus it may interfere with the results of certain experiments. Additionally, 2H4NB is an organic compound, and thus it may be subject to degradation over time.
Future Directions
There are a variety of potential future directions for research involving 2H4NB. First, further research could be conducted to explore the potential therapeutic applications of 2H4NB, such as the development of new drugs for the treatment of inflammation and pain. Second, further research could be conducted to explore the potential use of 2H4NB as an antioxidant and anti-cancer agent. Third, further research could be conducted to explore the potential use of 2H4NB as an inhibitor of enzymes involved in the regulation of metabolic processes, cell signaling pathways, and gene expression. Finally, further research could be conducted to explore the potential use of 2H4NB as a starting material in the synthesis of other organic compounds.
Synthesis Methods
2H4NB can be synthesized through a variety of methods, including the Friedel-Crafts alkylation of benzene, the reaction of naphthalen-1-ol with benzoic acid, and the direct oxidation of naphthalene. The Friedel-Crafts alkylation of benzene is the most common method and yields a high yield of 2H4NB. This method involves the reaction of benzene with an alkyl halide, such as chloroethane, in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through the formation of an intermediate, the benzylic cation, which then reacts with the naphthalene to form the desired product.
Properties
IUPAC Name |
2-hydroxy-4-naphthalen-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-16-10-12(8-9-15(16)17(19)20)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJFJVWBERDFCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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